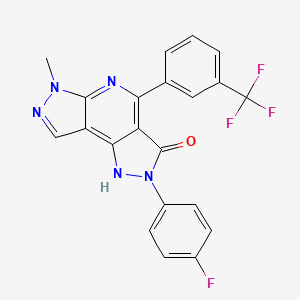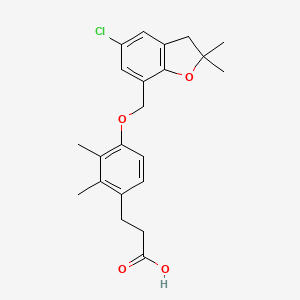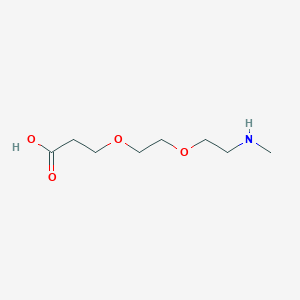
Acide méthylamino-PEG2
Vue d'ensemble
Description
Methylamino-PEG2-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Applications De Recherche Scientifique
Bioconjugaison
“Acide méthylamino-PEG2” est un linker PEG bifonctionnel unique développé par BroadPharm pour la bioconjugaison {svg_1}. La bioconjugaison est le processus de liaison chimique de deux biomolécules, une étape essentielle dans de nombreuses recherches biologiques et processus de développement de médicaments. Le groupe méthylamine dans “this compound” peut réagir avec les acides carboxyliques, les carbonyles (cétone, aldéhyde), etc., ce qui en fait un outil polyvalent pour la bioconjugaison {svg_2}.
Modification chimique
En plus de la bioconjugaison, “this compound” est également utilisé pour la modification chimique {svg_3}. La modification chimique est un processus dans lequel des réactions chimiques sont utilisées pour modifier les propriétés d'une molécule, souvent pour augmenter sa stabilité, améliorer sa fonctionnalité ou l'attacher à une autre molécule. La présence du groupe méthylamine permet à “this compound” de réagir avec une variété de groupes fonctionnels, permettant une large gamme de modifications chimiques {svg_4}.
Marquage des protéines
“this compound” peut être utilisé pour le marquage des protéines {svg_5}. Le marquage des protéines est une technique utilisée pour attacher une étiquette, comme un colorant fluorescent ou un isotope radioactif, à une protéine. Cela permet de détecter et de suivre la protéine, ce qui facilite les études de la fonction des protéines, les interactions protéine-protéine et la localisation des protéines. L'amine primaire de “this compound” peut être conjuguée aux groupes carboxyles des protéines en utilisant l'EDC et d'autres méthodes de réticulation {svg_6}.
Purification par affinité
“this compound” peut être utilisé dans les méthodes de purification par affinité {svg_7}. La purification par affinité est une méthode de séparation des mélanges biochimiques basée sur une interaction hautement spécifique entre un antigène et un anticorps, une enzyme et un substrat, un récepteur et un ligand, ou une protéine et un acide nucléique. “this compound” peut être utilisé pour marquer les molécules et les surfaces pour des tests ou des méthodes de purification par affinité impliquant des sondes et des résines d'avidine ou de streptavidine {svg_8}.
Administration de médicaments
“this compound” peut être utilisé dans les systèmes d'administration de médicaments. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_9}, ce qui peut améliorer la biodisponibilité des médicaments. De plus, la possibilité de conjuguer “this compound” à une variété de molécules peut permettre une administration ciblée de médicaments, où le médicament est spécifiquement dirigé vers le site dans le corps où il est nécessaire.
Pégylation
“this compound” peut être utilisé pour la pégylation {svg_10}. La pégylation est le processus d'attachement du polyéthylène glycol (PEG) à une molécule, généralement un médicament ou une protéine thérapeutique. Cela peut augmenter la taille de la molécule, améliorer sa solubilité et la protéger de la dégradation, ce qui améliore sa pharmacocinétique et réduit son immunogénicité.
Mécanisme D'action
Target of Action
Methylamino-PEG2-acid is a PEG-based PROTAC linker . The primary targets of Methylamino-PEG2-acid are proteins that can be degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through its reactive methylamine group .
Mode of Action
Methylamino-PEG2-acid interacts with its targets through its reactive methylamine group, which can react with carboxylic acids and carbonyls . This interaction leads to the formation of a stable amide bond . The compound’s mode of action is based on the principle of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathways affected by Methylamino-PEG2-acid are related to the ubiquitin-proteasome system . By interacting with target proteins, Methylamino-PEG2-acid can lead to their selective degradation . This can affect various downstream effects, depending on the specific proteins targeted.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Methylamino-PEG2-acid’s action are primarily related to the degradation of target proteins . By leading to the selective degradation of these proteins, Methylamino-PEG2-acid can potentially influence various cellular processes.
Action Environment
The action of Methylamino-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound’s methylamine group . Additionally, the presence of other compounds that can react with the methylamine group could also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Methylamino-PEG2-acid plays a significant role in biochemical reactions due to its reactive functional groups. The methylamine group can form stable amide bonds with carboxylic acids in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . This reactivity makes Methylamino-PEG2-acid useful in the conjugation of biomolecules, including proteins and enzymes. For instance, it can be used to link enzymes to substrates or to create enzyme-polymer conjugates, enhancing the stability and activity of the enzymes .
Cellular Effects
Methylamino-PEG2-acid influences various cellular processes by modifying the surface properties of cells and interacting with cellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of Methylamino-PEG2-acid to cell surface proteins can alter cell signaling pathways by modifying receptor-ligand interactions . Additionally, it can impact gene expression by facilitating the delivery of nucleic acids into cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methylamino-PEG2-acid exerts its effects through binding interactions with biomolecules. The methylamine group can form covalent bonds with carboxylic acids, leading to the formation of stable amide linkages . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, Methylamino-PEG2-acid can influence gene expression by facilitating the delivery of genetic material into cells, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG2-acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that Methylamino-PEG2-acid can have sustained effects on cellular function, particularly in in vitro settings where it is used to modify cell surfaces or deliver genetic material .
Dosage Effects in Animal Models
The effects of Methylamino-PEG2-acid vary with different dosages in animal models. At low doses, it can enhance cellular functions by facilitating the delivery of biomolecules. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes or causing oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Methylamino-PEG2-acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying enzyme activities and substrate availability . For example, the compound can be metabolized by enzymes that recognize its carboxylic acid and methylamine groups, leading to the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, Methylamino-PEG2-acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse easily through aqueous environments . Additionally, the compound can be actively transported by specific transporters or bind to proteins that facilitate its localization to particular cellular compartments .
Subcellular Localization
Methylamino-PEG2-acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . For instance, it may localize to the cell membrane, cytoplasm, or nucleus, depending on the presence of specific targeting sequences or interacting proteins .
Propriétés
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMTZREVKICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



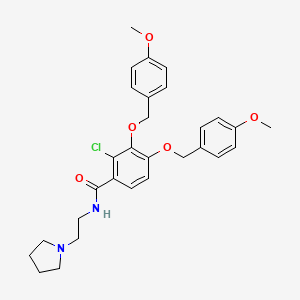
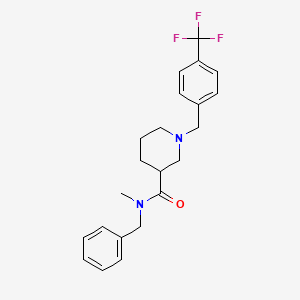
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)
